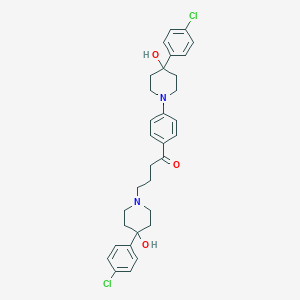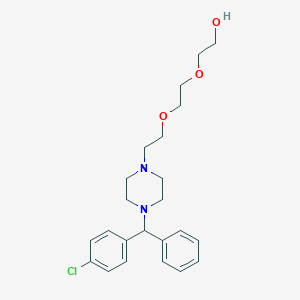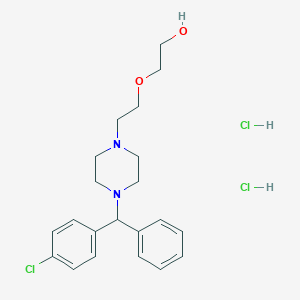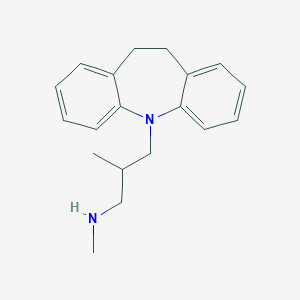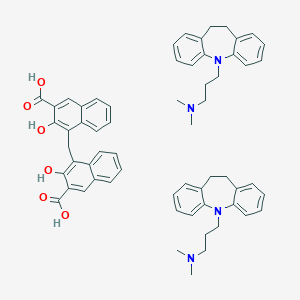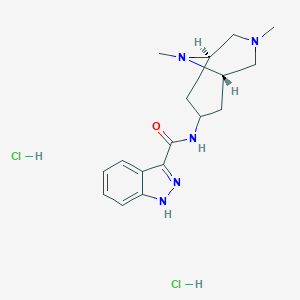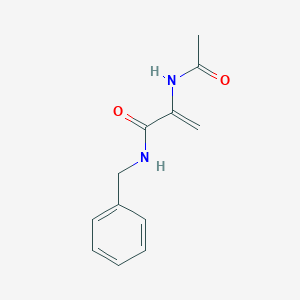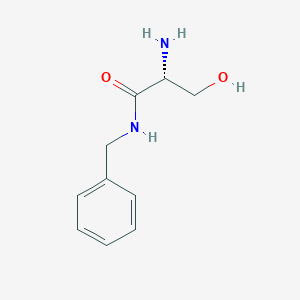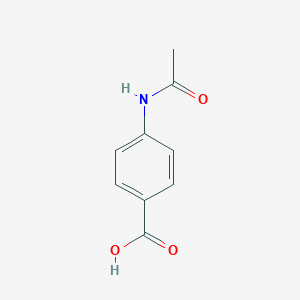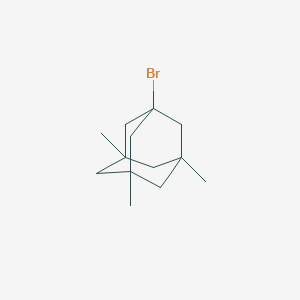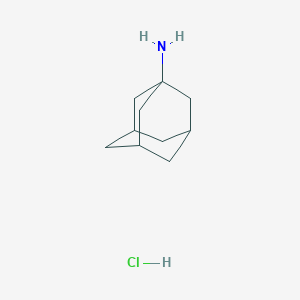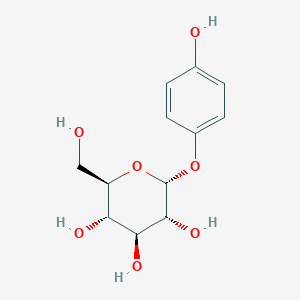
α-熊果苷
描述
α-熊果苷,也称为4-羟基苯基-α-D-葡萄糖苷,是一种糖基化的对苯二酚,也是天然存在的熊果苷的异构体。它因其美白功效和治疗色素沉着过度而广泛应用于化妆品和制药行业。 由于其较低的细胞毒性和更高的稳定性,α-熊果苷被认为是比对苯二酚更安全的替代品 .
科学研究应用
α-熊果苷具有广泛的科学研究应用:
作用机制
α-熊果苷主要通过竞争性抑制酪氨酸酶发挥作用。 酪氨酸酶对黑色素合成至关重要,通过抑制这种酶,α-熊果苷减少黑色素生成,从而使肤色变浅 . 它不影响酪氨酸酶的mRNA基因表达,使其成为一种有效且安全的皮肤美白剂 .
生化分析
Biochemical Properties
Alpha-Arbutin plays a crucial role in biochemical reactions, particularly in the inhibition of melanin synthesis. It directly inhibits the enzymatic activity of tyrosinase, an enzyme essential for melanin production. Tyrosinase catalyzes the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, alpha-Arbutin reduces melanin formation in melanocytes . Additionally, alpha-Arbutin interacts with various microbial enzymes, including alpha-amylase, sucrose phosphorylase, cyclodextrin glycosyltransferase, alpha-glucosidase, dextransucrase, amylosucrase, and sucrose isomerase, which are involved in its biosynthesis .
Cellular Effects
Alpha-Arbutin exerts significant effects on various cell types and cellular processes. In melanocytes, it inhibits melanin synthesis by reducing tyrosinase activity, leading to decreased pigmentation. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-Arbutin has been shown to downregulate the expression of melanogenic genes, thereby reducing melanin production . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in melanin synthesis.
Molecular Mechanism
The molecular mechanism of alpha-Arbutin involves its interaction with tyrosinase and other biomolecules. Alpha-Arbutin binds to the active site of tyrosinase, inhibiting its catalytic activity and preventing the conversion of tyrosine to melanin precursors . This inhibition is achieved through competitive binding, where alpha-Arbutin competes with tyrosine for the active site of tyrosinase. Additionally, alpha-Arbutin may influence gene expression by modulating transcription factors involved in melanogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Arbutin have been observed to change over time. Alpha-Arbutin is relatively stable under normal conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, alpha-Arbutin may degrade, leading to a reduction in its efficacy. Long-term studies have shown that alpha-Arbutin can maintain its inhibitory effects on melanin synthesis for extended periods, although its potency may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of alpha-Arbutin vary with different dosages in animal models. At low doses, alpha-Arbutin effectively inhibits melanin synthesis without causing significant adverse effects. At high doses, alpha-Arbutin may exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where a certain concentration of alpha-Arbutin is required to achieve optimal inhibition of melanin synthesis. Beyond this threshold, the compound’s efficacy plateaus, and higher doses do not result in further inhibition.
Metabolic Pathways
Alpha-Arbutin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. It is synthesized through the transglucosylation of hydroquinone by microbial glycosyltransferases . Enzymes such as alpha-amylase, sucrose phosphorylase, and cyclodextrin glycosyltransferase play key roles in this process. Alpha-Arbutin can also be metabolized by enzymes involved in its degradation, leading to the formation of hydroquinone and glucose . These metabolic pathways influence the compound’s stability and efficacy.
Transport and Distribution
Within cells and tissues, alpha-Arbutin is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, alpha-Arbutin may interact with binding proteins that facilitate its transport to specific cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy . For instance, alpha-Arbutin’s distribution in melanocytes is crucial for its inhibitory effects on melanin synthesis.
Subcellular Localization
Alpha-Arbutin’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and melanosomes of melanocytes, where it exerts its inhibitory effects on tyrosinase . Targeting signals and post-translational modifications may direct alpha-Arbutin to specific compartments or organelles, enhancing its efficacy. Understanding the subcellular localization of alpha-Arbutin is essential for optimizing its use in cosmetic and therapeutic applications.
准备方法
α-熊果苷可以通过在α-淀粉酶和糊精存在下对苯二酚进行酶促糖基化合成。 一种方法涉及使用重组大肠杆菌,它利用枯草芽孢杆菌的淀粉酶和肠膜明串珠菌的蔗糖磷酸化酶 . 工业生产通常采用全细胞生物催化,其中与蔗糖水解相关的基因被敲除,以提高蔗糖转化为α-熊果苷的转化率 . 该方法已被优化以实现高产率和效率 .
化学反应分析
α-熊果苷主要经历酶促反应,特别是涉及酪氨酸酶的抑制。 它作为酪氨酸酶的竞争性抑制剂,减少黑色素生成而不影响酪氨酸酶的mRNA基因表达 . 这些反应中常用的试剂包括对苯二酚和各种糖基转移酶。 这些反应形成的主要产物是α-熊果苷本身,它被用于各种美白配方 .
相似化合物的比较
α-熊果苷经常与其他皮肤美白剂进行比较,例如:
β-熊果苷: 熊果苷的β-异构体,与α-熊果苷相比,效果和稳定性都较差.
对苯二酚: 一种有效的皮肤美白剂,但细胞毒性较高,且潜在的副作用也更大.
谷胱甘肽: 另一种皮肤美白剂,通过不同的机制抑制黑色素生成.
α-熊果苷因其更高的稳定性、更低的细胞毒性和与β-异构体和其他皮肤美白剂相比,在抑制酪氨酸酶方面的更高效力而脱颖而出 .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRNKVDFDLYUGJ-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233358 | |
| Record name | alpha-Arbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84380-01-8 | |
| Record name | α-Arbutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84380-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Arbutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Arbutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Arbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl-alpha-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranoside, 4-hydroxyphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-ARBUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Alpha-Arbutin (4-hydroxyphenyl-α-glucopyranoside) is a tyrosinase inhibitor, effectively reducing melanin synthesis. [, , , , , , ] Tyrosinase is a key enzyme involved in melanin production within melanocytes. By competitively inhibiting tyrosinase, alpha-Arbutin prevents the oxidation of tyrosine to DOPA and subsequent melanin formation. [] This inhibition leads to a reduction in skin pigmentation, making it effective in addressing hyperpigmentation disorders like melasma. [, , ]
A: Yes, research suggests that the α-glucosidic linkage in alpha-Arbutin contributes to its stronger inhibitory effect on human tyrosinase compared to its naturally occurring anomer, arbutin (4-hydroxyphenyl-β-d-glucopyranoside). [, ]
ANone: The molecular formula of alpha-Arbutin is C12H16O7, and its molecular weight is 272.25 g/mol.
A: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, plays a crucial role in confirming the structure of alpha-Arbutin and its derivatives. [, , ] High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the quantitative determination of alpha-Arbutin in various matrices, including cosmetics and plant extracts. [, , ]
A: The stability of alpha-Arbutin is influenced by factors like pH and temperature. [, ] It is most stable at a neutral pH of 7. [] Studies have shown degradation at pH values below 3.0 and above 6.5. []
ANone: Researchers are exploring various strategies to enhance alpha-Arbutin delivery and stability:
- Nanoencapsulation: Formulating alpha-Arbutin into nanoparticles, like chitosan nanoparticles, can improve its stability, enhance skin penetration, and provide sustained release. [, , ]
- Dissolving Microneedles: Microneedle patches loaded with alpha-Arbutin offer a promising approach for targeted intradermal delivery, enhancing its efficacy for skin depigmentation. [, , ]
A: Enzymatic synthesis offers a more environmentally friendly approach compared to chemical synthesis. [, ] One method involves using sucrose phosphorylase from sources like Escherichia coli to catalyze the transglucosylation of hydroquinone using sucrose as a donor. [] Another approach utilizes cyclodextrin glucanotransferase to transfer glucose units from starch to arbutin, forming arbutin-α-glycosides. []
ANone: While specific computational studies on alpha-Arbutin were not detailed in the provided papers, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further understand its interactions with tyrosinase and explore potential derivatives with enhanced activity and selectivity.
A: The α-glucosidic linkage in alpha-Arbutin plays a crucial role in its enhanced inhibitory activity compared to beta-Arbutin. [, ] Modifications to the glycosidic linkage or the hydroquinone moiety could impact its binding affinity and inhibitory potency towards tyrosinase.
ANone: (Addressed in section 3: Material Compatibility and Stability).
ANone: The provided papers primarily focus on the topical applications of alpha-Arbutin for skin lightening. Information regarding its systemic pharmacokinetics, toxicology, drug interactions, or environmental impact is limited in these studies.
A: Alpha-Arbutin emerged as a promising skin-lightening agent due to its potent inhibition of tyrosinase, offering a potential alternative to hydroquinone. [, ] Its application in cosmetics gained significant traction due to its reported efficacy and relatively safer profile compared to some traditional skin-lightening agents. [] Research continues to explore innovative delivery systems and formulations to enhance its efficacy and stability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


